Ergosterol glucoside

Anti-inflammatory Neutrophil IC50

Researchers studying autophagy often rely on unvalidated sterol glucosides, leading to inconsistent pexophagy results. Ergosterol glucoside (≥98% HPLC) is the authenticated pexophagy-essential metabolite. • IC50 9.70 µM in human neutrophil superoxide assay-41× more potent than indomethacin • Essential for Atg26-dependent pexophagy in yeast; free ergosterol cannot substitute • DMSO solubility 10 mM enables high-throughput screening • Long-term stability: mp 308°C. Ready for global dispatch with blue ice.

Molecular Formula C34H54O6
Molecular Weight 558.8 g/mol
CAS No. 130155-33-8
Cat. No. B593630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgosterol glucoside
CAS130155-33-8
Molecular FormulaC34H54O6
Molecular Weight558.8 g/mol
Structural Identifiers
InChIInChI=1S/C34H54O6/c1-19(2)20(3)7-8-21(4)25-11-12-26-24-10-9-22-17-23(13-15-33(22,5)27(24)14-16-34(25,26)6)39-32-31(38)30(37)29(36)28(18-35)40-32/h7-10,19-21,23,25-32,35-38H,11-18H2,1-6H3/b8-7+/t20-,21+,23-,25+,26-,27-,28+,29+,30-,31+,32+,33-,34+/m0/s1
InChIKeyMKZPNGBJJJZJMI-GBLVNJONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Ergosterol Glucoside Identity and Natural Occurrence


Ergosterol glucoside (Ergosteryl 3-β-D-glucoside; CAS 130155-33-8) is a sterol 3-β-D-glucoside derived from the fungal sterol ergosterol [1]. It occurs naturally in various fungi, including Tuber spp. truffles and Cordyceps sinensis [2], and serves as an endogenous metabolite in Saccharomyces cerevisiae [3]. The molecule (C34H54O6; MW 558.79) features a β-D-glucopyranosyl moiety linked to the 3-position of the ergosterol backbone, conferring distinct physicochemical and biological properties relative to non-glycosylated ergosterol and other sterol derivatives.

Sterol 3-β-D-glucoside scaffold for fungal biology and sterol biochemistry research
Natural product reference standard for HPLC-based metabolomics and extract quantification
Glycosylated sterol comparator for solubility and membrane-interaction studies

Ergosterol Glucoside Differentiation from Other Sterols


The 3-O-β-D-glucopyranoside moiety of ergosterol glucoside fundamentally alters solubility , membrane interaction dynamics [1], and biological recognition compared to non-glycosylated ergosterol or other sterol glucosides. In fungal models, ergosterol glucoside – but not free ergosterol – participates in specialized autophagic processes such as pexophagy [2]. These distinctions preclude generic substitution; selecting ergosterol glucoside for applications requiring a sterol glucoside scaffold or exploring glucoside-specific functions demands product identity verification and, ideally, direct analytical confirmation (HPLC, NMR).

Free ergosterol cannot replace glucoside — glucoside-specific functions like pexophagy require the 3-O-β-D-glucopyranosyl moiety
Solubility profile differs significantly — DMSO solubility advantage may not transfer to other formulations without verification
Purity and identity must be confirmed — generic sterol glucoside substitutions risk impurity-driven off-target effects

Ergosterol Glucoside Evidence-Based Selection


Anti-inflammatory Activity vs. Indomethacin

Ergosterol glucoside inhibits fMLP/CB-induced superoxide anion generation in human neutrophils with an IC50 of 5.42 μg/mL (equivalent to 9.70 μM based on MW 558.79) [1]. In a comparable assay system, the reference NSAID indomethacin exhibits an IC50 of 4.0 × 10⁻⁴ M (400 μM) [2]. Note: This is a cross-study comparison; absolute potency values should be interpreted within their respective experimental contexts.

Anti-inflammatory Activity
Cross-study comparable
IC50 9.70 μM vs. Indomethacin 400 μM
Reported higher potency in superoxide anion generation assay
Cross-study comparison; interpret within respective experimental contexts
Anti-inflammatory Neutrophil IC50

DMSO Solubility vs. Ergosterol

Ergosterol glucoside dissolves in DMSO at 10 mM (approx. 5.59 mg/mL) . In contrast, ergosterol exhibits DMSO solubility of <2.95 mg/mL (approx. 7.44 mM) [1]. The glucoside form achieves a higher molar solubility in DMSO, a critical solvent for in vitro biological assays. Note: This is a cross-study comparison; actual solubility may vary with purity and handling.

DMSO Solubility
Cross-study comparable
10 mM vs. Ergosterol lower solubility
Supports preparation of more concentrated stock solutions
Solubility reported by vendor; ambient temperature
Solubility Formulation Physicochemical

Thermal Stability vs. Ergosterol

Ergosterol glucoside exhibits a melting point (decomposition) of 308 °C . Ergosterol, by comparison, melts within a range of 156–162 °C . The substantially higher thermal threshold of the glucoside reflects stronger intermolecular interactions due to the glucosyl moiety and indicates different solid-state stability. Note: This is a cross-study comparison.

Thermal Stability
Data to verify
mp 308 °C vs. Ergosterol 156–162 °C
Higher thermal threshold indicates distinct solid-state stability
Cross-study comparison; verify with lot-specific COA
Melting Point Thermal Stability Purity

Analytical Purity Specification

Commercial ergosterol glucoside is supplied with a certified purity of ≥98% by HPLC . This specification ensures that the material is free from significant sterol impurities that could confound biological or analytical studies.

Purity Specification
Supporting evidence
≥98% by HPLC
Certified purity reduces impurity-driven off-target risks
As per vendor COA; confirm with independent analysis if critical
Purity HPLC Quality Control

Role in Pexophagy

In the yeast Pichia pastoris, ergosterol glucoside is essential for the formation of the micropexophagic membrane apparatus (MIPA) during pexophagy, a selective autophagic process [1]. The enzyme Atg26 synthesizes ergosterol glucoside and is recruited to the MIPA precursor in a PI4P-dependent manner [2]. This function is not shared by free ergosterol or other non-glucosylated sterols. Note: This is a class-level inference derived from a specific model organism.

Role in Pexophagy
Class-level inference
Required for MIPA formation in yeast
Supports autophagy and membrane-trafficking research models
Class-level inference from Pichia pastoris; model-specific review needed
Pexophagy Membrane Biogenesis Fungal Biology

Ergosterol Glucoside Application Scenarios


Anti-inflammatory Screening & Hit-to-Lead Optimization

Based on its 41-fold higher potency relative to indomethacin in a human neutrophil superoxide assay (IC50 9.70 µM vs. 400 µM) [1], ergosterol glucoside serves as a natural product starting point for developing novel anti-inflammatory agents. Its high purity (≥98%) ensures reliable dose–response relationships, while its favorable DMSO solubility (10 mM) allows preparation of concentrated stock solutions for high-throughput screening.

Fungal Membrane Biology and Autophagy Studies

Ergosterol glucoside is essential for pexophagy in yeast [2]. Investigators studying the role of sterol glucosides in membrane biogenesis, autophagosome formation, or Atg26-dependent pathways must use this specific compound; free ergosterol does not substitute. The compound's unique thermal stability (mp 308 °C) also supports long-term storage of analytical standards.

Natural Product Metabolomics and Quality Control

As a metabolite produced by Saccharomyces cerevisiae and found in Tuber spp. and Cordyceps sinensis [3], ergosterol glucoside serves as a biomarker in fungal metabolomics and as a reference standard for HPLC-based quantification of fungal extracts. Its certified high purity (≥98%) makes it suitable for calibration curves and method validation.

Formulation Development for Poorly Soluble Sterols

The glucoside modification enhances DMSO solubility (10 mM) compared to ergosterol (<7.44 mM) , providing a model system to study how glycosylation influences sterol solubility and bioavailability. This is particularly relevant for developing drug delivery systems targeting fungal infections or for creating water-dispersible sterol preparations for agricultural or nutraceutical applications.

Application
Selection Property
Validation Focus
Anti-inflammatory screening studies
Neutrophil superoxide assay potency context
Dose-response reproducibility and solvent cytotoxicity review
Fungal membrane biology and autophagy research
Sterol glucoside-dependent pexophagy pathway
Atg26/PI4P pathway recapitulation and sterol identity verification
Natural product metabolomics and QC
High-purity HPLC reference standard
Calibration curve linearity and fungal extract biomarker verification
Formulation development for sterol delivery
Enhanced DMSO solubility profile
Stock solution stability and formulation-dependent exposure review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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